N-benzyl-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide
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Overview
Description
N-benzyl-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide: is an organic compound with the molecular formula C21H18ClNOS. It is a benzamide derivative, characterized by the presence of a benzyl group, a chlorophenyl group, and a sulfanyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of diatomite earth immobilized with ionic liquid and ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of recyclable catalysts and environmentally benign solvents, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position.
Reduction: Reduction reactions can modify the sulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzyl alcohol derivatives, while reduction of the sulfanyl group can produce thiol derivatives.
Scientific Research Applications
Chemistry: N-benzyl-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules for research and industrial applications .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities. It may exhibit properties such as enzyme inhibition, making it a candidate for drug development .
Industry: The compound’s unique structure allows it to be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-benzyl-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes like tyrosinase, which plays a role in melanin synthesis . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
N-benzylbenzamide: This compound shares the benzyl and benzamide moieties but lacks the chlorophenyl and sulfanyl groups.
N-benzyl-4-sulfamoyl-benzamide: Similar in structure but contains a sulfamoyl group instead of the sulfanyl group.
Uniqueness: N-benzyl-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide is unique due to the presence of the chlorophenyl and sulfanyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H18ClNOS |
---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
N-benzyl-4-[(4-chlorophenyl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C21H18ClNOS/c22-19-10-12-20(13-11-19)25-15-17-6-8-18(9-7-17)21(24)23-14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,23,24) |
InChI Key |
NQIHZJOLEOYILO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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